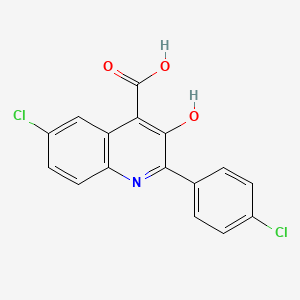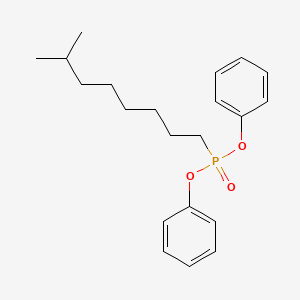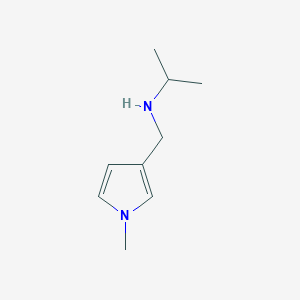![molecular formula C32H35P B15208389 (1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)
(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and dicyclohexylphosphine group, imparts significant steric and electronic properties that make it an effective catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine typically involves the reaction of (1R)-[1,1’-binaphthalen]-2-ylphosphine with cyclohexylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The phosphine group can participate in substitution reactions, where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of transition metals like palladium or rhodium, under inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes .
Scientific Research Applications
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine has numerous applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceuticals by enabling the synthesis of chiral drug intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine exerts its effects involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The binaphthyl backbone provides steric hindrance, while the dicyclohexylphosphine group offers electronic properties that enhance the reactivity of the metal center. This coordination activates the metal for catalytic cycles, enabling efficient and selective transformations .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: The enantiomer of the above compound, also used in similar applications.
Uniqueness
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphine group. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well .
Properties
Molecular Formula |
C32H35P |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
dicyclohexyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
InChI |
InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h7-14,19-23,26-27H,1-6,15-18H2 |
InChI Key |
RRFVVYKBDXEFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


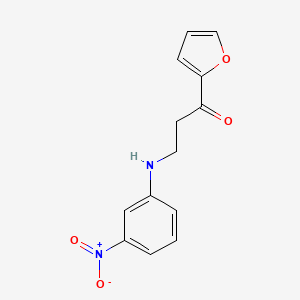
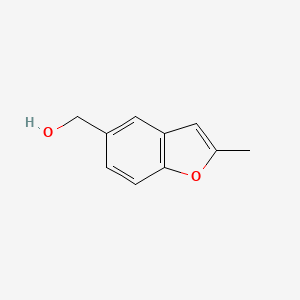
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)

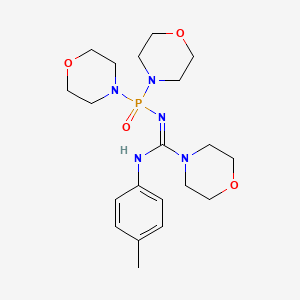

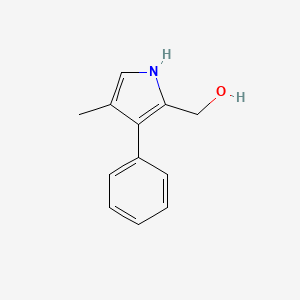
![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
